Pyrimidine, 4-fluoro-6-dimethylamino-, also known as 6-fluoro-N,N-dimethylpyrimidin-4-amine, is a fluorinated derivative of pyrimidine characterized by its molecular formula and a molecular weight of . This compound is part of the pyrimidine family, which consists of six-membered heterocycles containing nitrogen atoms. The presence of a fluorine atom and dimethylamino group imparts unique chemical properties to this compound, making it significant in various scientific applications.
Pyrimidine derivatives, including 4-fluoro-6-dimethylamino-, are classified as heterocyclic compounds due to their cyclic structure containing different elements (in this case, nitrogen). This specific compound is synthesized through nucleophilic substitution reactions and is utilized in medicinal chemistry and organic synthesis .
The synthesis of 4-fluoro-6-dimethylamino-pyrimidine typically involves the following methods:
The molecular structure of 4-fluoro-6-dimethylamino-pyrimidine can be described using several key data points:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 6-fluoro-N,N-dimethylpyrimidin-4-amine |
InChI | InChI=1S/C6H8FN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |
InChI Key | TWPABSDXPPRMFV-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC(=NC=N1)F |
The structure features a pyrimidine ring with a fluorine atom at position 4 and dimethylamino groups at position 6, influencing its reactivity and interactions with biological targets .
Pyrimidine, 4-fluoro-6-dimethylamino- participates in various chemical reactions, including:
Common reagents used in these reactions include lithium aluminum hydride for reduction and various nucleophiles for substitution reactions .
The mechanism of action for 4-fluoro-6-dimethylamino-pyrimidine involves its interaction with specific molecular targets, primarily through hydrogen bonding and hydrophobic interactions facilitated by the fluorine atom. This enhances the compound's ability to bind effectively to enzymes and receptors, potentially leading to inhibition or modulation of their activity .
The physical and chemical properties of 4-fluoro-6-dimethylamino-pyrimidine include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The applications of 4-fluoro-6-dimethylamino-pyrimidine span several fields:
Pyrimidine derivatives form a cornerstone of modern medicinal chemistry due to their ubiquitous presence in nucleic acids and their versatile bioactivity profiles. The unsubstituted pyrimidine ring serves as the foundational scaffold for endogenous nucleobases (cytosine, thymine, uracil) and numerous clinical agents like 5-fluorouracil (antimetabolite), trimethoprim (antifolate), and imatinib (tyrosine kinase inhibitor) [3] [6]. The strategic functionalization of pyrimidine at C4 and C6 positions emerged as a key strategy to enhance target affinity and pharmacokinetic properties. Historically, 4,6-disubstitution patterns gained prominence after the discovery that electron-donating groups (e.g., amino) at C6 and halogen atoms (e.g., fluorine) at C4 significantly modulate electronic distribution, hydrogen-bonding capacity, and metabolic stability [4] [6]. This evolution positioned 4-fluoro-6-dimethylaminopyrimidine (C₆H₈FN₃; PubChem CID: 541936) as a privileged scaffold for rational drug design [1].
The fluorine atom at C4 exerts multifaceted effects:
The dimethylamino group at C6 contributes through:
Table 1: Electronic and Steric Contributions of Substituents
Substituent | Electronic Effect | Biological Impact | Target Interactions |
---|---|---|---|
4-Fluoro | σₚ = +0.06 (Strong σ-acceptor) | Enhanced SNAr reactivity, Metabolic stability | C–F···H–N bonds with kinase hinge regions |
6-Dimethylamino | σₚ = -0.83 (Strong σ-donor) | Improved solubility, H-bond acceptor capacity | N–H···N bonds with Asp/Glu residues |
4-Fluoro-6-dimethylaminopyrimidine occupies a strategic niche as a multitarget chemotype. Its synthetic versatility enables rapid diversification into:
This scaffold’s dominance is evidenced by its incorporation into clinical candidates like osimertinib analogs, where fluorine and dimethylamino groups synergistically overcome T790M/L858R EGFR mutations [6] [9].
4,6-Dichloropyrimidine (1 mmol), N-Boc-piperazine (1.2 eq), and DIPEA (2 eq) in iPrOH stirred at 80°C for 6h yielded t-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (89%). Subsequent SNAr with dimethylamine (5 eq) in EtOH/H₂O (4:1) at 60°C gave C6-dimethylamino derivative (75%).
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8